molecular formula C9H12N2OS B7726609 N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid

N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7726609
M. Wt: 196.27 g/mol
InChI Key: MFCXZZJQPDIXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Hydroxyethyl)-N-phenylcarbamimidothioic acid is an organic compound that features a unique combination of functional groups, including a hydroxyethyl group, a phenyl group, and a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid typically involves the reaction of phenyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(=S)NHCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the production of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyethyl group in N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. The carbamimidothioic acid moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid can be compared with other similar compounds such as:

    N-phenylthiourea: Similar in structure but lacks the hydroxyethyl group.

    N-(2-hydroxyethyl)thiourea: Similar but lacks the phenyl group.

    N-phenylcarbamimidothioic acid: Similar but lacks the hydroxyethyl group.

The uniqueness of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXZZJQPDIXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NCCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NCCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.